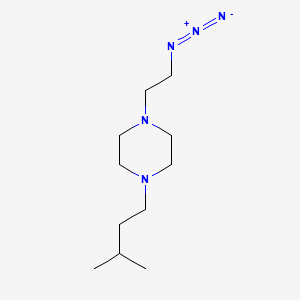

1-(2-Azidoetil)-4-isopentilpiperazina

Descripción general

Descripción

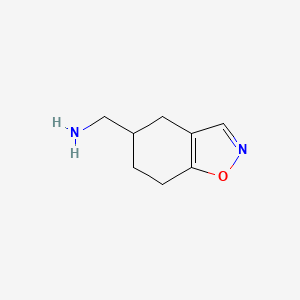

1-(2-Azidoethyl)-4-isopentylpiperazine is a useful research compound. Its molecular formula is C11H23N5 and its molecular weight is 225.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Azidoethyl)-4-isopentylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Azidoethyl)-4-isopentylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Biomédica y Aplicaciones

Los compuestos azida como "1-(2-Azidoetil)-4-isopentilpiperazina" se pueden utilizar para la funcionalización de la superficie de los liposomas, lo que es crucial para crear sistemas de transporte estabilizadores y de direccionamiento para la entrega de moléculas activas en la investigación biomédica .

Bioconjugación

El grupo azida en compuestos como "this compound" lo hace útil para la bioconjugación. Este proceso implica unir biomoléculas entre sí o a otras moléculas, lo que es una técnica clave en la biología molecular y el descubrimiento de fármacos.

Química Click

Los compuestos azida son componentes importantes en las reacciones de química click, que se utilizan ampliamente en la síntesis química y la ciencia de los materiales debido a su alta confiabilidad y especificidad .

Descubrimiento de Fármacos

Las características estructurales de "this compound" sugieren aplicaciones potenciales en el descubrimiento de fármacos, especialmente considerando el amplio espectro terapéutico de los derivados de piperazina, incluidas las propiedades antidepresivas, anticonvulsivas y anticancerígenas .

Catálisis y Marcos Metal-Orgánicos (MOFs)

Los derivados de piperazina se han utilizado con éxito en el campo de la catálisis y el desarrollo de marcos metal-orgánicos (MOFs), que son importantes para diversos procesos industriales .

Síntesis de Heterociclos

Las azidas orgánicas están involucradas en la síntesis de varios heterociclos, que son compuestos con una estructura cíclica que contiene al menos un átomo que no sea carbono. Estos heterociclos tienen numerosas aplicaciones en productos farmacéuticos y agroquímicos .

Mecanismo De Acción

Target of Action

The compound contains an azide group and a piperazine ring. Azide groups are often used in bioconjugation reactions, so this compound could potentially be used to modify other molecules or structures in a biological system . Piperazine rings are found in many pharmaceuticals and can interact with a variety of biological targets, including neurotransmitter receptors .

Mode of Action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Azides can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as "click chemistry" . This could potentially be used to attach the compound to other molecules.

Action Environment

The efficacy and stability of the compound could be influenced by many environmental factors, including temperature, pH, and the presence of other molecules. The azide group, for example, can be sensitive to certain conditions and may decompose to release nitrogen gas .

Análisis Bioquímico

Biochemical Properties

1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1-(2-Azidoethyl)-4-isopentylpiperazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, 1-(2-Azidoethyl)-4-isopentylpiperazine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Azidoethyl)-4-isopentylpiperazine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, 1-(2-Azidoethyl)-4-isopentylpiperazine may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, 1-(2-Azidoethyl)-4-isopentylpiperazine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .

Metabolic Pathways

1-(2-Azidoethyl)-4-isopentylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 1-(2-Azidoethyl)-4-isopentylpiperazine within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of 1-(2-Azidoethyl)-4-isopentylpiperazine, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Azidoethyl)-4-isopentylpiperazine is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1-(2-Azidoethyl)-4-isopentylpiperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .

Propiedades

IUPAC Name |

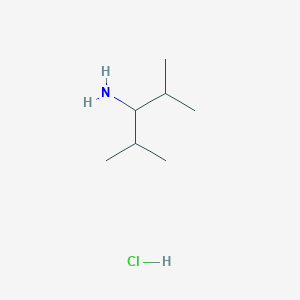

1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZMZLXHBXFJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)

![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)

![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)